molecular formula C17H15N3O3S2 B11400636 6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide

Cat. No.: B11400636
M. Wt: 373.5 g/mol
InChI Key: DDFONZNAWBFJDP-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thiosemicarbazide derivative and an appropriate carboxylic acid derivative.

    Coupling of the Chromene and Thiadiazole Units: The final step involves coupling the chromene core with the thiadiazole ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in key biological processes, leading to the disruption of cellular functions.

    Interaction with DNA/RNA: It may bind to DNA or RNA, interfering with their replication and transcription processes.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

6-ethyl-4-oxo-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C17H15N3O3S2/c1-3-7-24-17-20-19-16(25-17)18-15(22)14-9-12(21)11-8-10(4-2)5-6-13(11)23-14/h3,5-6,8-9H,1,4,7H2,2H3,(H,18,19,22)

InChI Key

DDFONZNAWBFJDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NN=C(S3)SCC=C

Origin of Product

United States

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